4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
Description
4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound featuring a morpholine core substituted with two distinct functional groups:
- A 5-methyl-1,2,4-oxadiazole moiety linked via a methylene group at the 4-position of the morpholine ring.
- A pyrrolidine-1-carbonyl group at the 2-position of the morpholine ring.
While exact molecular weight and CAS details are inconsistent in the provided evidence (e.g., lists a molecular weight of 217.70 for a piperidine analog), the compound’s structural complexity suggests applications in medicinal chemistry, particularly in kinase inhibition or antiviral drug development .
Properties
IUPAC Name |
[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-10-14-12(15-20-10)9-16-6-7-19-11(8-16)13(18)17-4-2-3-5-17/h11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMZZQAHZCFJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCOC(C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular weight for the target compound is calculated based on its formula (C₁₃H₂₁N₅O₃). Discrepancies in likely arise from mislabeling or a related analog.
Key Structural Differences and Implications
Core Heterocycle: The morpholine ring in the target compound provides a balance of hydrophilicity and conformational rigidity compared to piperidine () or pyrimidine (). Morpholine’s oxygen atom enhances solubility, which is critical for oral bioavailability . In contrast, pyridine-based analogs (e.g., 26c in ) incorporate nitro and amino groups, which may improve electron-deficient interactions with kinase active sites but reduce metabolic stability .
Compounds with piperazine linkages () exhibit enhanced water solubility due to the basic nitrogen, but they may suffer from off-target interactions due to promiscuous binding .
Biological Activity: Oxadiazole-containing compounds (e.g., –5, 7–9) are frequently associated with antiviral and kinase-inhibitory activities. The 5-methyl substitution on the oxadiazole in the target compound may optimize steric compatibility with hydrophobic enzyme pockets .
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to , where oxadiazole intermediates are coupled to heterocyclic cores via alkylation or amidation .
- Biological Data Gaps : While structural analogs (e.g., 26c in ) demonstrate kinase inhibition, direct activity data for the target compound is absent in the provided evidence.
- Discrepancies : Molecular weight inconsistencies in highlight the need for verification via primary literature or experimental data.
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